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molecular formula C14H21NO B026519 (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 101403-24-1

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B026519
M. Wt: 219.32 g/mol
InChI Key: ICJPCRXVYMMSJY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344165B2

Procedure details

Another process for preparing racemic rotigotine hydrochloride, which is disclosed in U.S. Pat. No. 4,564,628, is shown in Scheme 2 below. 5-methoxy-2-tetralon (Compound I) is reacted with 3-propylamine in acetic acid and H2/PtO2 to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthaleneamine (Compound VI). This intermediate then is reacted either with 2-thienylacetic acid in presence of borane trimethylamine complex in xylene or with 2-thienylacetyl chloride and lithium aluminum hydride to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-N-[2-(2-thienyl)ethyl]-2-naphthaleneamine (Compound IV). Finally, this intermediate is reacted with boron tribromide, then with HCl, to form the racemic rotigotine hydrochloride (Compound V).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
H2 PtO2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][N:4]([C@@H:12]1[CH2:17][C:16]2[CH:18]=[CH:19][CH:20]=[C:21]([OH:22])[C:15]=2[CH2:14][CH2:13]1)CCC1SC=CC=1.Cl.[CH3:24]OC1C=CC=C2C=1CCC(=O)C2.CCCN>C(O)(=O)C.[H][H].O=[Pt]=O>[CH3:24][O:22][C:21]1[CH:20]=[CH:19][CH:18]=[C:16]2[C:15]=1[CH2:14][CH2:13][CH:12]([NH:4][CH2:3][CH2:2][CH3:1])[CH2:17]2 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCC(CC2=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCC(CC2=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
H2 PtO2
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H].O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C2CCC(CC2=CC=C1)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08344165B2

Procedure details

Another process for preparing racemic rotigotine hydrochloride, which is disclosed in U.S. Pat. No. 4,564,628, is shown in Scheme 2 below. 5-methoxy-2-tetralon (Compound I) is reacted with 3-propylamine in acetic acid and H2/PtO2 to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthaleneamine (Compound VI). This intermediate then is reacted either with 2-thienylacetic acid in presence of borane trimethylamine complex in xylene or with 2-thienylacetyl chloride and lithium aluminum hydride to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-N-[2-(2-thienyl)ethyl]-2-naphthaleneamine (Compound IV). Finally, this intermediate is reacted with boron tribromide, then with HCl, to form the racemic rotigotine hydrochloride (Compound V).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
H2 PtO2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][N:4]([C@@H:12]1[CH2:17][C:16]2[CH:18]=[CH:19][CH:20]=[C:21]([OH:22])[C:15]=2[CH2:14][CH2:13]1)CCC1SC=CC=1.Cl.[CH3:24]OC1C=CC=C2C=1CCC(=O)C2.CCCN>C(O)(=O)C.[H][H].O=[Pt]=O>[CH3:24][O:22][C:21]1[CH:20]=[CH:19][CH:18]=[C:16]2[C:15]=1[CH2:14][CH2:13][CH:12]([NH:4][CH2:3][CH2:2][CH3:1])[CH2:17]2 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCC(CC2=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCC(CC2=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
H2 PtO2
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H].O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C2CCC(CC2=CC=C1)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08344165B2

Procedure details

Another process for preparing racemic rotigotine hydrochloride, which is disclosed in U.S. Pat. No. 4,564,628, is shown in Scheme 2 below. 5-methoxy-2-tetralon (Compound I) is reacted with 3-propylamine in acetic acid and H2/PtO2 to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthaleneamine (Compound VI). This intermediate then is reacted either with 2-thienylacetic acid in presence of borane trimethylamine complex in xylene or with 2-thienylacetyl chloride and lithium aluminum hydride to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-N-[2-(2-thienyl)ethyl]-2-naphthaleneamine (Compound IV). Finally, this intermediate is reacted with boron tribromide, then with HCl, to form the racemic rotigotine hydrochloride (Compound V).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
H2 PtO2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][N:4]([C@@H:12]1[CH2:17][C:16]2[CH:18]=[CH:19][CH:20]=[C:21]([OH:22])[C:15]=2[CH2:14][CH2:13]1)CCC1SC=CC=1.Cl.[CH3:24]OC1C=CC=C2C=1CCC(=O)C2.CCCN>C(O)(=O)C.[H][H].O=[Pt]=O>[CH3:24][O:22][C:21]1[CH:20]=[CH:19][CH:18]=[C:16]2[C:15]=1[CH2:14][CH2:13][CH:12]([NH:4][CH2:3][CH2:2][CH3:1])[CH2:17]2 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCC(CC2=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCC(CC2=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
H2 PtO2
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H].O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C2CCC(CC2=CC=C1)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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